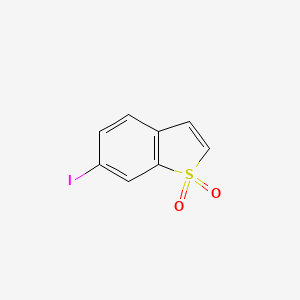

6-Iodo-1-benzothiophene 1,1-dioxide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H5IO2S |

|---|---|

Molecular Weight |

292.10 g/mol |

IUPAC Name |

6-iodo-1-benzothiophene 1,1-dioxide |

InChI |

InChI=1S/C8H5IO2S/c9-7-2-1-6-3-4-12(10,11)8(6)5-7/h1-5H |

InChI Key |

NQBQZVQRZKCBTH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=C1C=CS2(=O)=O)I |

Origin of Product |

United States |

Significance of Sulfone Derivatives in Heterocyclic Chemical Research

Sulfones are a class of organosulfur compounds characterized by a sulfonyl functional group (R-S(=O)₂-R') connected to two carbon atoms. iomcworld.comwikipedia.org The sulfone group is a strong electron-withdrawing group, which influences the reactivity of adjacent molecules. iomcworld.com This property makes sulfones useful synthons for creating carbon-carbon bonds. iomcworld.com

Cyclic sulfones, in particular, have unique applications in organic synthesis. iomcworld.com They can serve as a source of conjugated dienes through the extraction of sulfur dioxide. iomcworld.com The sulfone moiety's ability to act as a strong hydrogen bond acceptor allows it to interact with biological target molecules. iomcworld.com

In materials science, polymers containing sulfone groups are valued for their high strength and resistance to high temperatures, oxidation, and corrosion. wikipedia.org For instance, sulfolane, a cyclic sulfone, is used in the industrial extraction of aromatic compounds from petroleum. wikipedia.org

Overview of Halogenated Benzothiophene 1,1 Dioxides: Emphasizing the 6 Iodo Congener in Synthetic Strategy

Halogenated heterocycles are of great interest in medicinal chemistry and materials science. nih.gov The introduction of a halogen atom into a molecule can alter its physical, chemical, and biological properties and provide a reactive "handle" for further synthetic modifications. nih.gov

While the direct synthesis of various halogenated thiophenes has been explored, the specific properties and synthetic applications of 6-iodo-1-benzothiophene 1,1-dioxide are less commonly detailed in general literature. However, the chemistry of related compounds provides insight into its potential utility. For instance, β-iodovinyl sulfones can be synthesized from substituted phenylacetylenes and aromatic sulfonyl hydrazides. researchgate.net This suggests that the iodo-substituent on the benzothiophene (B83047) 1,1-dioxide scaffold would be a key site for synthetic transformations, likely participating in cross-coupling reactions to form more complex molecules.

The development of efficient methods for constructing benzothiophene derivatives is an active area of research. rsc.org Modern techniques, including electrochemical synthesis, aim to create these structures under mild conditions, avoiding the need for harsh reagents or metal catalysts. rsc.orgnih.gov

Scope and Research Imperatives for 6 Iodo 1 Benzothiophene 1,1 Dioxide Studies

The benzothiophene (B83047) 1,1-dioxide scaffold is a key component in the development of novel therapeutic agents. nih.govresearchgate.net For example, derivatives of this scaffold have been identified as potent inhibitors of STAT3, a protein implicated in cancer cell proliferation and survival. nih.govresearchgate.net Other research has identified benzothiophene 1,1-dioxide derivatives as covalent inhibitors of phosphoglycerate dehydrogenase (PHGDH), an enzyme involved in serine biosynthesis which is often overactive in tumors. nih.gov

Given the established importance of the benzothiophene 1,1-dioxide core and the synthetic versatility of halogenated aromatic compounds, research into 6-iodo-1-benzothiophene 1,1-dioxide is driven by the need to create new and diverse molecular architectures for biological screening. The iodine atom serves as a valuable functional group for introducing a wide array of substituents into the benzothiophene 1,1-dioxide system, enabling the exploration of structure-activity relationships and the development of new drug candidates and materials.

Properties of Benzothiophene 1,1-dioxide

| Property | Value |

| Molecular Formula | C₈H₆O₂S |

| Molecular Weight | 166.20 g/mol |

| Melting Point | 138-142 °C |

| Appearance | White or cream to pale orange/brown powder or crystalline powder |

| IUPAC Name | 1-benzothiophene 1,1-dioxide |

| CAS Number | 825-44-5 |

Sources: nih.govthermofisher.comchemsynthesis.com

Synthetic Pathways to this compound and Its Analogs

The synthesis of this compound, a significant heterocyclic compound, involves strategic chemical transformations. These methodologies focus on the construction of the core benzothiophene 1,1-dioxide structure and the specific introduction of an iodine atom at the 6-position.

Advanced Spectroscopic and Structural Elucidation Techniques for 6 Iodo 1 Benzothiophene 1,1 Dioxide Derivatives

Comprehensive Spectroscopic Analysis (e.g., NMR, IR, Mass Spectrometry for Structural Confirmation and Mechanistic Insights)

Spectroscopic techniques are paramount in the initial identification and structural verification of newly synthesized 6-iodo-1-benzothiophene 1,1-dioxide derivatives. Each method provides unique pieces of the structural puzzle.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. For a this compound derivative, the most prominent and characteristic absorption bands would be associated with the sulfone group (SO₂). These typically appear as two strong stretching vibrations in the regions of 1300-1350 cm⁻¹ (asymmetric) and 1120-1160 cm⁻¹ (symmetric). The presence of aromatic C-H and C=C stretching vibrations would also be expected.

Mass Spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula with high accuracy. For a this compound derivative, HRMS would be used to verify the presence of iodine and sulfur through the precise mass measurement and the characteristic isotopic pattern of iodine. The fragmentation pattern observed in the mass spectrum can also offer clues about the molecule's structure. For instance, the parent compound, benzo[b]thiophene 1,1-dioxide, has a molecular weight of 166.20 g/mol . nih.gov

Table 1: Illustrative Spectroscopic Data for a Benzothiophene (B83047) 1,1-Dioxide Analog Data for 2,7-dibromo mdpi.combenzothieno[3,2-b] mdpi.combenzothiophene 5,5-dioxide (2,7-diBr-BTBTDO) is presented as a representative example. mdpi.com

| Technique | Observation | Interpretation |

| ¹H NMR | δ 8.07 (d, J = 1.7 Hz, 1H), 7.94–7.88 (m, 2H), 7.76 (dd, J = 8.1, 1.8 Hz, 1H), 7.68 (dd, J = 8.6, 1.7 Hz, 1H), 7.39 (d, J = 8.1 Hz, 1H) | Aromatic protons in distinct chemical environments, with coupling patterns indicating their relative positions. |

| ¹³C NMR | δ 144.37, 144.16, 143.04, 136.82, 134.11, 130.80, 129.31, 127.09, 126.64, 125.75, 124.83, 123.51, 121.03 | Unique carbon signals corresponding to the aromatic and thiophene (B33073) rings of the core structure. |

| HRMS (APCI⁻) | m/z: calcd. for C₁₄H₆O₂S₂Br₂ 427.8176, found 427.8181 | Confirms the elemental composition of the molecule with high accuracy. |

X-ray Crystallography for Solid-State Structural Analysis and Intermolecular Interactions

While spectroscopic methods provide information about the molecular structure, X-ray crystallography offers an unambiguous determination of the three-dimensional arrangement of atoms in the solid state. This technique is crucial for understanding the packing of molecules in a crystal lattice and for identifying key intermolecular interactions that govern the material's bulk properties.

For a derivative of this compound, a single-crystal X-ray diffraction study would reveal precise bond lengths, bond angles, and torsion angles. Furthermore, it would provide invaluable insight into the non-covalent interactions, such as halogen bonding (involving the iodine atom), hydrogen bonding, and π-π stacking interactions between the aromatic rings. These interactions play a significant role in the thermal stability and electronic properties of organic materials.

Studies on related mdpi.combenzothieno[3,2-b]benzothiophene (BTBT) derivatives have demonstrated that the molecular packing arrangement, often a "herringbone" fashion, is critical for their performance as organic semiconductors. iaea.org The introduction of a bulky and polarizable iodine atom at the 6-position of the benzothiophene 1,1-dioxide core would be expected to significantly influence these packing motifs.

Table 2: Representative Crystallographic Data for a Related Benzothiophene Derivative This table illustrates the type of information obtained from an X-ray crystallography study. Specific data for this compound is not available.

| Parameter | Description | Significance |

| Crystal System | e.g., Monoclinic, Orthorhombic | Describes the basic symmetry of the unit cell. |

| Space Group | e.g., P2₁/c | Defines the symmetry operations within the unit cell. |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | The dimensions and angles of the repeating unit of the crystal lattice. |

| Intermolecular Interactions | e.g., Halogen bonds, π-π stacking distances (Å) | Reveals the forces holding the molecules together in the solid state, influencing material properties. |

Chiroptical Properties and Stereochemical Investigations (if applicable to chiral derivatives)

Should a chiral center be introduced into a derivative of this compound, for instance, through the addition of a stereogenic substituent, the investigation of its chiroptical properties would become essential. Techniques such as circular dichroism (CD) spectroscopy would be employed to study the differential absorption of left- and right-circularly polarized light. The resulting CD spectrum is unique to a specific enantiomer and can be used to determine the absolute configuration of the chiral molecule, often in conjunction with quantum chemical calculations.

The synthesis of such chiral derivatives could lead to materials with unique optical or electronic properties, and the stereochemical investigation would be crucial for understanding the structure-property relationships in these advanced materials. At present, there is a lack of published research on the chiroptical properties of chiral this compound derivatives.

Theoretical and Computational Chemistry of 6 Iodo 1 Benzothiophene 1,1 Dioxide

Electronic Structure and Stability Calculations (e.g., Density Functional Theory, Molecular Orbital Theory)

Information regarding specific electronic structure and stability calculations for 6-iodo-1-benzothiophene 1,1-dioxide is not currently available in published research.

Theoretical investigations for similar molecules often employ Density Functional Theory (DFT) and Molecular Orbital (MO) theory to understand their electronic properties. DFT calculations, using functionals like B3LYP with appropriate basis sets, would typically be used to determine the optimized molecular geometry, electron density distribution, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These calculations provide insights into the molecule's kinetic stability and reactivity.

Reaction Mechanism Elucidation (e.g., Transition State Analysis, Energy Profiles)

There is no available information on the elucidation of reaction mechanisms involving this compound through computational methods.

For analogous compounds, computational chemistry is a powerful tool to study reaction pathways. This involves locating transition states and calculating activation energies to construct a complete energy profile of a proposed reaction. Such studies would provide a detailed, step-by-step understanding of how this compound might participate in chemical reactions, identifying the most likely pathways and intermediates.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Specific predicted spectroscopic parameters for this compound from computational models are not found in the available literature.

Typically, DFT calculations can be employed to predict spectroscopic data. For instance, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). Additionally, the calculation of vibrational frequencies through frequency analysis can predict the infrared (IR) and Raman spectra of the molecule. These theoretical predictions are valuable as they can be compared with experimental data to confirm the molecular structure.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

There are no published molecular dynamics simulation studies specifically for this compound.

Molecular dynamics (MD) simulations could be utilized to explore the conformational landscape of the molecule and to study its interactions with other molecules, such as solvents or biological macromolecules. By simulating the atomic motions over time, MD can provide insights into the flexibility of the molecule and the nature and strength of its intermolecular forces, which are crucial for understanding its behavior in different environments.

Applications of 6 Iodo 1 Benzothiophene 1,1 Dioxide As a Chemical Synthon and in Advanced Materials Science

Role as a Versatile Building Block in Complex Organic Molecule Synthesis

The presence of the carbon-iodine bond in 6-Iodo-1-benzothiophene 1,1-dioxide is central to its role as a versatile building block. This functionality allows for the application of powerful synthetic methodologies to construct intricate molecular frameworks that would be otherwise difficult to access.

Synthesis of Polycyclic Aromatic Hydrocarbons and Diverse Heterocycles

This compound is an important starting material for the synthesis of complex polycyclic aromatic hydrocarbons (PAHs) and various heterocyclic systems. The iodo group is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions. These reactions allow for the facile formation of new carbon-carbon bonds, enabling the fusion of additional aromatic or heterocyclic rings onto the benzothiophene (B83047) scaffold.

For instance, Suzuki cross-coupling reactions can be employed to link the 6-position of the benzothiophene dioxide core to other aryl or heteroaryl boronic acids, leading to extended π-conjugated systems. mdpi.com This methodology has been utilized in the synthesis of complex structures like phenanthro[4,3-b] researchgate.netbenzothiophene, a polycyclic sulfur heterocycle. mdpi.com Furthermore, the benzothiophene 1,1-dioxide moiety itself is a key structural unit, and methods for its construction often involve radical pathways or electrochemical synthesis, highlighting the importance of building blocks that can lead to these desirable cores. researchgate.netrsc.org The synthesis of researchgate.netbenzothieno[3,2-b] researchgate.netbenzothiophene (BTBT) derivatives, a class of polycyclic heteroaromatic compounds with significant applications in organic electronics, can also be approached using strategies that involve iodinated precursors. researchgate.net

Table 1: Examples of Complex Molecules Synthesized Using Benzothiophene Scaffolds

| Starting Material/Core | Reaction Type | Resulting Compound Class | Reference |

|---|---|---|---|

| Iodinated Benzothiophene Precursors | Suzuki Cross-Coupling | Polycyclic Sulfur Heterocycles (e.g., Phenanthro-benzothiophenes) | mdpi.com |

| Sulfonyl Hydrazides and Alkynes | Radical Cyclization | Benzo[b]thiophene-1,1-dioxides | researchgate.net |

Construction of Fused Ring Systems and Spiro Compounds

The reactivity of this compound also extends to the construction of more complex three-dimensional structures, including fused ring systems and spiro compounds. Fused heterocyclic systems, such as thieno[3,4-c]quinolines and thieno[3,4-c]chromenes, are valuable targets in medicinal and materials chemistry, and synthetic strategies often rely on the annulation of rings onto a pre-existing core. researchgate.net

A noteworthy application involves the synthesis of spiro compounds. For example, iodine-promoted cascade cyclizations have been developed to produce substituted 2-iodo-spiro[indene-1,1'-isobenzofuran]-3'-ones. researchgate.net In these processes, an iodo-functionalized building block is key, and the resulting iodide product is primed for subsequent palladium-catalyzed reactions to introduce further diversity. researchgate.net Additionally, synthetic routes toward benzothiophene dioxides can proceed through strained quaternary spirocyclization intermediates, demonstrating the role of spiro structures as transient species in the formation of these fused systems. rsc.org

Development of Advanced Functional Materials

The electronic properties of the benzothiophene 1,1-dioxide core make it an attractive component for a variety of advanced functional materials. The ability to precisely modify this core, facilitated by the 6-iodo substituent, is crucial for tuning the material's properties for specific applications.

Photochromic Systems and Optical Memory Media

The benzothiophene 1,1-dioxide moiety has been successfully incorporated into diarylethene-based photochromic systems. researchgate.netnih.gov These materials can undergo reversible isomerization between two distinct forms upon exposure to light of different wavelengths, leading to a change in color and other physical properties. researchgate.net This photoswitching behavior makes them promising candidates for applications in optical memory media, where data can be written, read, and erased using light. bohrium.comrsc.org

The synthesis of these photochromic diarylethenes often involves coupling two benzothiophene units to a central perfluorocyclopentene or other ethene bridge. The 6-iodo- derivative of benzothiophene 1,1-dioxide is an ideal synthon for this purpose, as the iodo group allows for the necessary carbon-carbon bond-forming reactions to construct the diarylethene architecture. The oxidation state of the sulfur atom in the benzothiophene ring significantly influences the photophysical properties, with the S,S-dioxide derivatives showing distinct photochromic behavior compared to their unoxidized counterparts. researchgate.netrsc.org Researchers have demonstrated that diarylethenes containing the benzothiophene S,S-dioxide group exhibit excellent thermal stability and fatigue resistance, which are critical requirements for reliable optical data storage. nih.gov

Table 2: Photochromic Properties of Benzothiophene S,S-Dioxide Diarylethenes

| Compound Type | Key Feature | Application | Reference |

|---|---|---|---|

| Diarylethenes with Benzothiophene S,S-dioxide | Reversible photochromism | Optical Memory, Photoswitches | researchgate.netnih.gov |

| Asymmetric Diarylethenes | Turn-on fluorescence switching | Photoswitches, Sensors | rsc.org |

Organic Electronic Materials (e.g., Semiconductors, Light-Emitting Diodes, Photovoltaics)

Derivatives of benzothiophene 1,1-dioxide are extensively explored in the field of organic electronics. The fused ring structure provides a rigid, planar backbone conducive to efficient intermolecular π-π stacking, which is essential for charge transport in organic semiconductors. nih.govjcu.edu.au These materials are used as the active layer in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic (OPV) devices. thermofisher.comnih.gov

While this compound itself is a building block rather than the final active material, its role is critical. The iodo-substituent enables the synthesis of larger, more complex conjugated molecules, such as researchgate.netbenzothieno[3,2-b] researchgate.netbenzothiophene (BTBT) and its derivatives, which are renowned for their high charge carrier mobility. nih.govjcu.edu.auresearchgate.net For instance, the modification of the BTBT core through coupling reactions at specific sites—a process enabled by halogenated precursors—allows for the fine-tuning of electronic properties, solubility, and solid-state packing, which in turn dictates the performance of the final device. researchgate.net

In the area of photovoltaics, benzothiophene dioxide moieties have been used as core building blocks in non-fullerene acceptors for organic solar cells. nih.gov By modifying the terminal acceptor groups attached to the central benzothiophene dioxide-based donor, researchers can tune the molecule's absorption spectrum, energy levels (HOMO/LUMO), and ultimately the power conversion efficiency of the solar cell. nih.gov

Table 3: Performance of Benzothiophene-Based Organic Semiconductors

| Material Class | Application | Key Performance Metric | Reference |

|---|---|---|---|

| C6-Ph-BTBT | OFET | Hole mobility: 4.6 cm² V⁻¹ s⁻¹ | researchgate.net |

| NBTBT-10 | OFET | Hole mobility: 0.25 cm² V⁻¹ s⁻¹ |

Fluorescent Probes and Dyes for Non-Clinical Applications (e.g., Super-Resolution Microscopy, Material Staining)

The inherent fluorescence of certain benzothiophene derivatives makes them attractive for use as dyes and probes. The benzothiophene S-oxide and S,S-dioxide scaffolds have been shown to form highly fluorescent compounds with high quantum yields in both solution and the solid state. These properties are desirable for applications such as material staining and as emitters in organic light-emitting diodes. nih.gov

The this compound building block is instrumental in developing functional fluorescent probes. The iodo group serves as a convenient attachment point for linking the fluorescent core to other molecules or functional groups. This allows for the creation of probes that can, for example, selectively detect specific analytes. For instance, fluorescent probes based on a benzo[1,2-b:6,5-b']dithiophene core have been developed for the sensitive detection of phosgene (B1210022) gas. While a different isomer, this demonstrates the principle of using functionalized benzothiophene-type structures as signaling units. By strategically modifying the core through reactions at the iodo position, one can tune the emission wavelength, Stokes shift, and environmental sensitivity of the resulting dye, tailoring it for advanced applications like localization-based super-resolution microscopy. bohrium.com

Conclusion and Outlook for 6 Iodo 1 Benzothiophene 1,1 Dioxide Research

Summary of Key Research Findings and Methodological Advances in 6-Iodo-1-benzothiophene 1,1-dioxide Chemistry

Research concerning this compound has primarily revolved around its synthesis and its utilization as a versatile intermediate for further chemical transformations. Methodological advancements in the broader field of benzothiophene (B83047) chemistry have paved the way for its preparation and subsequent reactions.

The synthesis of the this compound scaffold typically involves a two-step process: the formation of the 6-iodobenzo[b]thiophene core followed by oxidation of the sulfur atom. The initial synthesis of 6-iodobenzo[b]thiophene can be achieved through various established methods, including the cyclization of appropriately substituted precursors. One common strategy involves the reaction of 2-iodothiophenol (B3069315) with a suitable acetylene (B1199291) derivative, catalyzed by a palladium complex. nih.gov

Once the 6-iodobenzo[b]thiophene is obtained, the subsequent oxidation to the 1,1-dioxide is a crucial step. This transformation is generally accomplished using strong oxidizing agents. Common reagents for this purpose include meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in an acidic medium. nih.govutexas.edu The electron-withdrawing nature of the sulfone group in the resulting 1,1-dioxide significantly influences the reactivity of the entire molecule.

The primary utility of this compound lies in its capacity to undergo a variety of cross-coupling reactions, leveraging the reactivity of the carbon-iodine bond. Palladium-catalyzed reactions such as the Suzuki-Miyaura, Sonogashira, and Heck couplings are instrumental in this context, allowing for the introduction of a wide range of substituents at the 6-position. nih.govresearchgate.net These reactions are fundamental for creating libraries of novel compounds with diverse functionalities. For instance, the Suzuki-Miyaura coupling enables the formation of carbon-carbon bonds with aryl or vinyl boronic acids, while the Sonogashira coupling facilitates the introduction of acetylenic moieties. researchgate.net

Recent advancements have also highlighted the potential of electrochemical methods for the synthesis of benzothiophene dioxides, offering a greener alternative to traditional oxidative methods by avoiding the need for metal catalysts and harsh oxidants. nih.govrsc.org

Identification of Remaining Challenges and Unexplored Avenues in Synthesis and Reactivity

Despite the progress, several challenges and unexplored areas remain in the chemistry of this compound.

While palladium-catalyzed cross-coupling reactions are well-established, the optimization of these reactions for the this compound substrate can still be challenging. The electron-withdrawing sulfone group can influence the electronic properties of the aromatic ring, potentially affecting the efficiency and scope of the coupling reactions. Further research is needed to explore a wider range of coupling partners and to develop more robust and versatile catalytic systems for this specific substrate.

The exploration of the reactivity of the benzo[b]thiophene 1,1-dioxide core itself, beyond the C-I bond, remains an underexplored area. For example, nucleophilic aromatic substitution (SNAr) reactions at other positions on the aromatic ring, activated by the strongly electron-withdrawing sulfone group, could provide access to a new range of functionalized derivatives. wikipedia.orgnih.gov The interplay between the directing effects of the iodo and sulfone groups in such reactions presents an interesting avenue for investigation.

Furthermore, the potential for this compound to participate in other types of transformations, such as cycloaddition reactions or C-H activation/functionalization, has not been extensively studied.

Future Research Directions in Fundamental Chemical Sciences and Advanced Material Applications

The unique electronic properties of the this compound scaffold position it as a promising building block for advanced materials and a subject for fundamental chemical research.

In the realm of fundamental chemical sciences, future research could focus on a deeper understanding of the structure-property relationships of its derivatives. Systematic studies on how different substituents, introduced via the versatile iodine handle, influence the electronic, photophysical, and electrochemical properties of the molecule would be highly valuable. This includes investigating the impact of substituents on the HOMO/LUMO energy levels, absorption and emission spectra, and charge transport characteristics. researchgate.net

The development of novel synthetic methodologies that are more atom-economical and environmentally benign will continue to be a key research direction. This could involve the exploration of C-H activation strategies to directly introduce the iodo group or other functionalities onto the benzothiophene 1,1-dioxide core, bypassing the need for pre-functionalized starting materials.

In the field of advanced materials, this compound serves as a key starting material for the synthesis of novel organic semiconductors. mdpi.comnih.gov The ability to tune the electronic properties through substitution at the 6-position makes it an attractive component for organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). Future work could involve the design and synthesis of oligomers and polymers incorporating this building block to create materials with tailored properties for specific electronic applications. The introduction of the iodo-substituent provides a reactive handle for polymerization and the synthesis of well-defined conjugated materials. Thiophene-based materials, in general, are known for their excellent performance in organic electronics. mdpi.comnih.gov

Furthermore, the potential of this compound derivatives in medicinal chemistry is an emerging area of interest. The benzothiophene dioxide scaffold is present in some biologically active molecules, and the ability to introduce a wide variety of substituents at the 6-position could lead to the discovery of new therapeutic agents. nih.gov

Q & A

Q. What are the optimal synthetic routes for 6-iodo-1-benzothiophene 1,1-dioxide, and how do reaction conditions influence yield?

The compound is typically synthesized via electrophilic iodination of 1-benzothiophene 1,1-dioxide. Key steps include:

- Electrophilic substitution : Use iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acetic acid under reflux, with regioselectivity controlled by the electron-withdrawing 1,1-dioxide moiety .

- Catalytic optimization : Palladium-catalyzed C–H activation (e.g., Pd(OAc)₂ with oxidants like Ag₂CO₃) enables direct iodination, minimizing byproducts .

- Yield considerations : Monitor temperature (60–80°C) and stoichiometry (1.2–1.5 eq I₂ source). Yields range from 60–85% depending on halogenation efficiency .

Q. How can the structure and purity of this compound be validated post-synthesis?

Use a multi-technique approach:

- NMR : ¹H/¹³C NMR to confirm substitution pattern (e.g., deshielded aromatic protons near iodine) and absence of unreacted starting material .

- Mass spectrometry : High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 306.8932 for C₈H₄IO₂S) .

- XRD : Single-crystal X-ray diffraction for absolute configuration determination, particularly for chiral derivatives .

Q. What are the key physicochemical properties of this compound relevant to reactivity?

- Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly in water. Solubility can be enhanced via sulfonation or amine functionalization .

- Electrophilicity : The 1,1-dioxide group increases electron deficiency at the benzothiophene core, favoring nucleophilic aromatic substitution at the 6-position .

- Thermodynamic stability : Gas-phase ionization energy data (e.g., 8.9 eV) suggest stability under standard storage conditions .

Advanced Research Questions

Q. How does the 1,1-dioxide moiety influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

The 1,1-dioxide group directs coupling to the 6-iodo position via two mechanisms:

- Electronic effects : Electron withdrawal stabilizes transition states at the iodinated site, suppressing competing pathways .

- Steric effects : Bulky ligands (e.g., SPhos) enhance selectivity for mono-substitution. Methodological validation : Use kinetic studies (e.g., time-resolved NMR) and DFT calculations (B3LYP/6-31G*) to map energy barriers .

Q. What computational methods are suitable for predicting the electronic effects of iodine substitution in this scaffold?

- DFT modeling : Calculate Fukui indices to identify electrophilic/nucleophilic sites. The iodine atom exhibits low f⁻ values, indicating reduced nucleophilic attack susceptibility .

- Hammett parameters : Use σₚ values (−0.15 for iodine) to quantify resonance/inductive effects on reaction rates .

- TD-DFT : Predict UV-Vis absorption spectra (λₐᵦₛ ~270 nm) for photophysical applications .

Q. How can contradictory data on reaction yields (e.g., 60% vs. 85%) be resolved in iodination protocols?

Conduct a factorial design of experiments (DoE) to isolate variables:

- Critical factors : Iodine source (NIS vs. ICl), solvent (AcOH vs. DCE), and catalyst loading (0.5–5 mol% Pd).

- Analytical tools : HPLC tracking of intermediate species (e.g., di-iodinated byproducts).

- Case study : Higher yields (85%) reported with NIS in DCE due to reduced side reactions .

Experimental Design & Data Analysis

Q. What strategies mitigate decomposition during the synthesis of iodinated benzothiophene dioxides?

- Temperature control : Avoid exceeding 80°C to prevent retro-Diels-Alder fragmentation .

- Light sensitivity : Store intermediates in amber vials; iodine derivatives are prone to photolytic cleavage .

- Stabilizers : Add radical scavengers (e.g., BHT) during purification steps .

Q. How can researchers design bioactivity studies for this compound derivatives?

- Target selection : Prioritize enzymes with electrophilic active sites (e.g., cysteine proteases) due to the compound's iodine-driven reactivity .

- In vitro assays : Use fluorescence quenching (e.g., tryptophan proximity in binding pockets) to measure inhibition constants (Kᵢ).

- SAR studies : Compare IC₅₀ values of iodinated vs. non-iodinated analogs to isolate iodine’s role .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.